2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one
CAS No.: 74458-89-2
Cat. No.: VC4931081
Molecular Formula: C10H10O2S
Molecular Weight: 194.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74458-89-2 |
|---|---|
| Molecular Formula | C10H10O2S |
| Molecular Weight | 194.25 |
| IUPAC Name | 2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one |
| Standard InChI | InChI=1S/C10H10O2S/c1-6(11)10-5-7-8(12)3-2-4-9(7)13-10/h5H,2-4H2,1H3 |
| Standard InChI Key | DZXNEBPTWWTEQG-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC2=C(S1)CCCC2=O |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one, reflecting its bicyclic framework. The structure consists of a partially saturated benzothiophene system, where positions 6 and 7 are hydrogenated, forming a dihydro moiety. A ketone group at position 4 and an acetyl substituent at position 2 further functionalize the aromatic core.
The molecular structure is represented by the SMILES notation CC(=O)C1=CC2=C(S1)CCCC2=O, which encodes the acetyl group (CC(=O)), the thiophene ring (S1), and the ketone (C2=O). The three-dimensional conformation, stabilized by conjugation between the acetyl group and the thiophene ring, enhances its reactivity in electrophilic substitution reactions.
Spectroscopic and Computational Data
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Mass Spectrometry: The exact mass of the compound is 194.0402 g/mol, with a dominant molecular ion peak at m/z 194 in electron ionization (EI) spectra.
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NMR Spectroscopy: Proton NMR (¹H-NMR) predicts signals at δ 2.6 (s, 3H, acetyl methyl), δ 2.8–3.1 (m, 4H, dihydro ring CH₂ groups), and δ 7.2 (s, 1H, thiophene aromatic proton).
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Computational Analysis: Density functional theory (DFT) calculations suggest a planar geometry for the thiophene ring, with the acetyl group adopting a conformation perpendicular to the ring to minimize steric hindrance.
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Conventional Synthesis Routes
While direct synthesis methods for 2-acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one are sparsely documented, analogous strategies for related benzo[b]thiophenones suggest plausible pathways:
Friedel-Crafts Acylation
A Friedel-Crafts reaction using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) could introduce the acetyl group to the thiophene ring. For example, 6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS 19995-19-8) may undergo acylation at position 2 under anhydrous conditions .
Chlorination Followed by Substitution
As demonstrated in the synthesis of 2-chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS 22168-07-6), chlorination with N-chlorosuccinimide (NCS) in acetic acid at 50°C could yield a chloro intermediate, which might undergo nucleophilic acyl substitution with acetyl groups .
Optimization Challenges
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Regioselectivity: Achieving selective acetylation at position 2 requires careful control of reaction conditions to avoid polysubstitution.
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Yield Limitations: Column chromatography purification is often necessary, as seen in related syntheses with yields around 62% .
Physicochemical and Thermodynamic Properties
Stability and Reactivity
The compound exhibits moderate thermal stability, with a predicted boiling point of 333.4°C based on analogous structures . The thiophene ring’s electron-rich nature makes it susceptible to electrophilic attacks, while the ketone group participates in condensation reactions, such as oxime formation (e.g., 6,7-dihydrobenzo[b]thiophen-4(5H)-one oxime, CAS 19995-19-8) .
Solubility and Partitioning
Experimental solubility data remain unreported, but computational models estimate a logP value of 2.26, indicating lipophilicity suitable for membrane permeability in drug design .
Applications in Pharmaceutical and Materials Science
Drug Discovery and Medicinal Chemistry
Benzo[b]thiophenones are privileged scaffolds in antiviral and anticancer agents. The acetyl group in this compound provides a handle for further functionalization, enabling the synthesis of kinase inhibitors or protease modulators. For instance, derivatives of 3-methyl-2-acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS 74458-89-2) have been explored as intermediates in antipsychotic drug candidates.
Materials Science
The compound’s conjugated π-system and sulfur atom make it a candidate for organic semiconductors or charge-transport materials in photovoltaic devices.
Recent Advances and Future Directions
Recent patents (e.g., CN110511220) highlight methods for functionalizing benzo[b]thiophenones via palladium-catalyzed cross-coupling, suggesting avenues for diversifying this scaffold . Future research should prioritize:
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Green Synthesis: Developing catalytic, solvent-free routes to improve sustainability.
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Biological Screening: Evaluating the compound’s bioactivity against neglected disease targets.
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Materials Characterization: Investigating its electronic properties for optoelectronic applications.
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